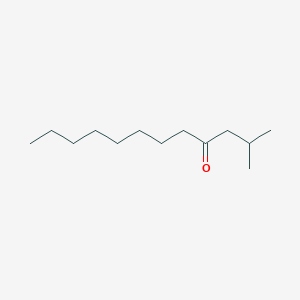![molecular formula C8H13I B14583702 1-(Iodomethyl)bicyclo[2.2.1]heptane CAS No. 61192-16-3](/img/structure/B14583702.png)
1-(Iodomethyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)bicyclo[2.2.1]heptane is a chemical compound that belongs to the bicyclic heptane family. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core with an iodomethyl group attached to one of its carbon atoms. The presence of the iodine atom makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Iodomethyl)bicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the iodination of bicyclo[2.2.1]heptane derivatives. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodomethyl group. Industrial production methods may involve more scalable approaches, such as continuous flow iodination processes, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(Iodomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodomethyl group can yield methyl derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a suitable catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Iodomethyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Iodomethyl)bicyclo[2.2.1]heptane exerts its effects is primarily through its reactivity due to the presence of the iodomethyl group. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-(Iodomethyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Bromomethylbicyclo[2.2.1]heptane: Similar structure but with a bromine atom instead of iodine.
1-Chloromethylbicyclo[2.2.1]heptane: Contains a chlorine atom in place of iodine.
1-Hydroxymethylbicyclo[2.2.1]heptane: The iodine atom is replaced by a hydroxyl group. The uniqueness of this compound lies in the specific reactivity and properties imparted by the iodine atom, which can influence the compound’s behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
61192-16-3 |
|---|---|
Molecular Formula |
C8H13I |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1-(iodomethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13I/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2 |
InChI Key |
KBYJVXBMHYMBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
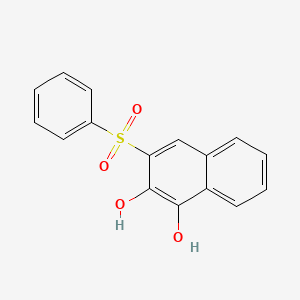
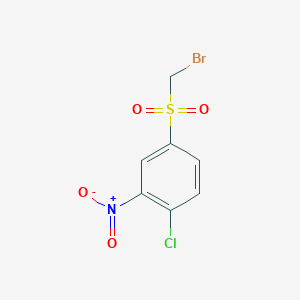

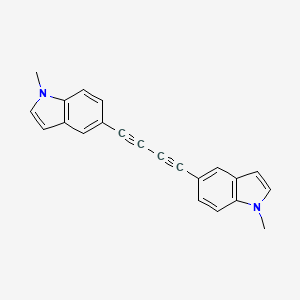
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
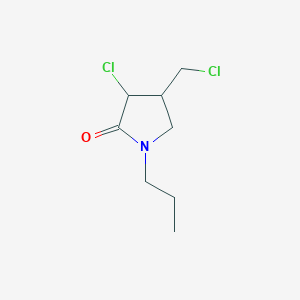
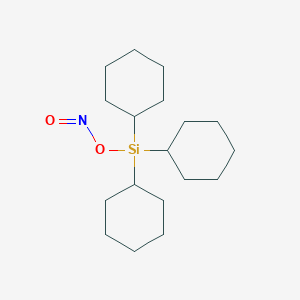
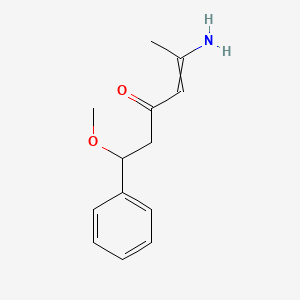
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
